![molecular formula C12H14ClN B13311660 (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine](/img/structure/B13311660.png)
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is an organic compound with the molecular formula C12H14ClN This compound is characterized by the presence of a but-3-yn-2-yl group attached to a 4-chloro-3-methylphenylmethyl amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine typically involves the reaction of 4-chloro-3-methylbenzyl chloride with but-3-yn-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.
化学反応の分析
Types of Reactions
Oxidation: (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine can undergo oxidation reactions, particularly at the alkyne group. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced using hydrogenation reactions, typically in the presence of a palladium or platinum catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas with a palladium or platinum catalyst under mild pressure.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the extent of oxidation.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or thiols.
科学的研究の応用
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
(But-3-yn-2-yl)[(4-chloro-2-methylphenyl)methyl]amine: Similar structure but with a different position of the methyl group on the phenyl ring.
(But-3-yn-2-yl)[(4-chloro-3-ethylphenyl)methyl]amine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)ethyl]amine: Similar structure but with an ethyl group instead of a methyl group on the amine.
Uniqueness
(But-3-yn-2-yl)[(4-chloro-3-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the alkyne group also provides additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C12H14ClN |
|---|---|
分子量 |
207.70 g/mol |
IUPAC名 |
N-[(4-chloro-3-methylphenyl)methyl]but-3-yn-2-amine |
InChI |
InChI=1S/C12H14ClN/c1-4-10(3)14-8-11-5-6-12(13)9(2)7-11/h1,5-7,10,14H,8H2,2-3H3 |
InChIキー |
JEHXYBOREKZSQH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CNC(C)C#C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene-11-carboxylate](/img/structure/B13311581.png)
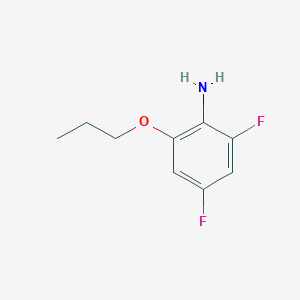
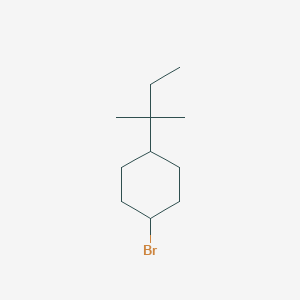
![1-[2-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine](/img/structure/B13311603.png)

![5-Bromo-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13311609.png)
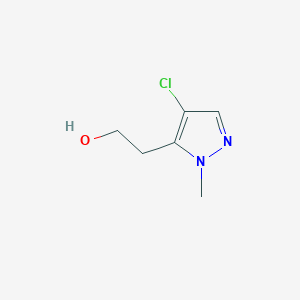


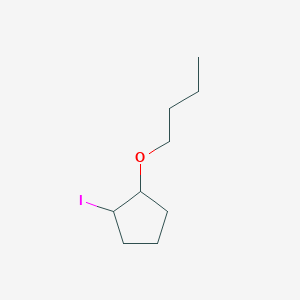
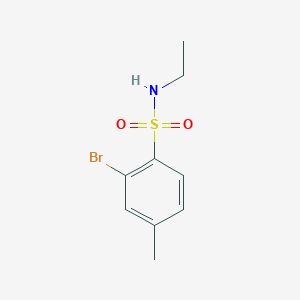
![N-[2-(Cyclopropylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13311659.png)
![4-[(2,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13311668.png)
![2-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13311678.png)
